2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 4-fluorophenylhydrazine with an appropriate diketone under reflux conditions to form the pyridazinyl ring.
Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups onto the benzene ring. This is typically done through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Coupling Reaction: The final step involves the coupling of the pyridazinyl intermediate with the chloro-fluoro benzene derivative. This is achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a chloro group instead of a fluoro group on the phenyl ring.
2-chloro-6-fluoro-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a methyl group instead of a fluoro group on the phenyl ring.
Uniqueness
The presence of both chloro and fluoro groups, along with the pyridazinyl moiety, gives 2-chloro-6-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide unique chemical properties. These include enhanced reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)18(14)19(26)23-10-11-27-17-9-8-16(24-25-17)12-4-6-13(21)7-5-12/h1-9H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REURRMFXOGJVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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